3-(Difluoromethyl)-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-5-(trifluoromethyl)phenol is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a phenol ring. Fluorinated compounds like this one are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-(trifluoromethyl)phenol typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a phenol ring. One common method is the radical trifluoromethylation of phenol derivatives. This process can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of fluorinated phenols often involves large-scale radical reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and control of these reactions, allowing for the production of significant quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aromatic ring can undergo reduction reactions under specific conditions.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the fluorinated groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Substituted phenol derivatives with various functional groups.
Scientific Research Applications
3-(Difluoromethyl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-(trifluoromethyl)phenol involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
5-(Difluoromethyl)phenol: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
3,5-Bis(trifluoromethyl)phenol: Contains two trifluoromethyl groups, which can significantly alter its chemical behavior compared to 3-(Difluoromethyl)-5-(trifluoromethyl)phenol.
Uniqueness
This compound is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H5F5O |
---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H5F5O/c9-7(10)4-1-5(8(11,12)13)3-6(14)2-4/h1-3,7,14H |
InChI Key |
LVOBXDFAFFNPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.